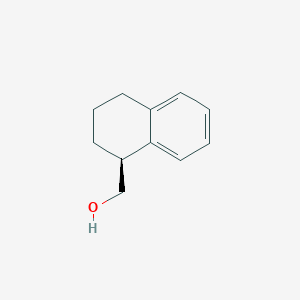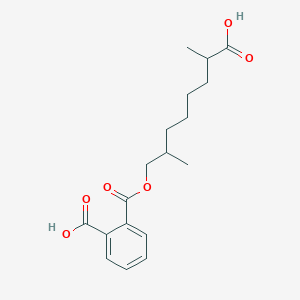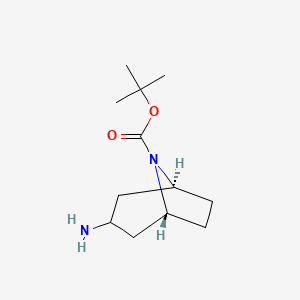
2,3,5,6-Tetrabromo-p-xylene-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrabromo-p-xylene-d6 is a deuterated derivative of 2,3,5,6-Tetrabromo-p-xylene. It is a stable isotope-labeled compound, often used in various scientific research applications. The molecular formula of this compound is C8D6Br4, and it has a molecular weight of 427.79 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrabromo-p-xylene-d6 typically involves the bromination of p-xylene-d6. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 3, 5, and 6 positions. The process involves the use of bromine (Br2) as the brominating agent, and the reaction is usually conducted in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrabromo-p-xylene-d6 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc (Zn) and hydrochloric acid (HCl).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4)
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) are commonly used for the reduction of bromine atoms.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium is used for the oxidation of methyl groups
Major Products Formed
Substitution: Formation of compounds with different functional groups replacing the bromine atoms.
Reduction: Formation of p-xylene-d6.
Oxidation: Formation of tetrabromo-terephthalic acid
Scientific Research Applications
2,3,5,6-Tetrabromo-p-xylene-d6 is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures.
Biology: It is used in tracer studies to understand biological pathways and metabolic processes.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: It is used in the production of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrabromo-p-xylene-d6 depends on its application. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the elucidation of molecular structures. In biological studies, it acts as a tracer, allowing researchers to track the movement and transformation of molecules within biological systems .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrabromo-p-xylene: The non-deuterated version of the compound.
1,2,4,5-Tetrabromo-3,6-dimethylbenzene: Another brominated derivative of p-xylene.
2,3,5,6-Tetrabromo-m-xylene: A positional isomer with bromine atoms at different positions
Uniqueness
2,3,5,6-Tetrabromo-p-xylene-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and tracer studies. The deuterium atoms provide distinct signals that are easily distinguishable from hydrogen, allowing for more precise analysis .
Properties
CAS No. |
1007458-87-8 |
|---|---|
Molecular Formula |
C₈D₆Br₄ |
Molecular Weight |
427.79 |
Synonyms |
1,2,4,5-tetrabromo-3,6-di(methyl-d3)benzene; 1,2,4,5-Tetrabromo-3,6-dimethylbenzene-d6; 1,4-Dimethyltetrabromobenzene-d6; _x000B_2,3,5,6-Tetrabromo-1,4-dimethylbenzene-d6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone](/img/structure/B1144840.png)

![(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1144844.png)
